1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)-2-phenylethanone is an organic compound with the molecular formula C15H13FO2. It is a derivative of acetophenone, featuring a fluorine and a methoxy substituent on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluoro-4-methoxyphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoroanisole with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methoxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyacetophenone: Similar structure but lacks the phenylethanone moiety.
4-Methoxyacetophenone: Lacks the fluorine substituent.
3-Fluoroacetophenone: Lacks the methoxy substituent.
Uniqueness
1-(3-Fluoro-4-methoxyphenyl)-2-phenylethanone is unique due to the combination of the fluorine and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-18-15-8-7-12(10-13(15)16)14(17)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLFFKXSRHRZGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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